molecular formula C11H15N3O4S B3085758 N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate CAS No. 1158302-05-6

N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate

Cat. No.: B3085758
CAS No.: 1158302-05-6
M. Wt: 285.32
InChI Key: ZVPMLJOYIOSOFQ-UHFFFAOYSA-N
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Description

N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate is a chemical compound with a molecular formula of C11H13N3·H2SO4. It is known for its unique structure, which includes a pyrazole ring, a phenyl group, and a methylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate typically involves the reaction of N-methyl-4-(1H-pyrazol-1-yl)benzylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-4-(1H-pyrazol-1-yl)benzaldehyde, while reduction could produce N-methyl-4-(1H-pyrazol-1-yl)phenylmethanol .

Scientific Research Applications

N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate involves its interaction with specific molecular targets. The pyrazole ring and phenyl group allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

Uniqueness

N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate is unique due to its sulfate salt form, which enhances its solubility and stability. Additionally, the presence of both the pyrazole ring and the phenyl group provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-methyl-1-(4-pyrazol-1-ylphenyl)methanamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.H2O4S/c1-12-9-10-3-5-11(6-4-10)14-8-2-7-13-14;1-5(2,3)4/h2-8,12H,9H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPMLJOYIOSOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2C=CC=N2.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158302-05-6
Record name methyl({[4-(1H-pyrazol-1-yl)phenyl]methyl})amine; sulfuric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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